![molecular formula C21H16N2O4 B2392681 (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide CAS No. 331462-24-9](/img/structure/B2392681.png)
(E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide
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Overview
Description
(E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide, also known as NPPA, is an organic compound of the nitrophenylprop-2-enamide family. It is a synthetic compound that has been studied for its potential applications in various fields, including biomedical research, drug discovery, and industrial chemistry. NPPA is a relatively new compound and has only recently been synthesized and studied in the laboratory.
Scientific Research Applications
(E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide has been studied for its potential applications in various fields, including biomedical research, drug discovery, and industrial chemistry. In biomedical research, (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide has been studied for its potential use as a drug target, as it has been shown to interact with certain enzymes and receptors. In drug discovery, (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide has been studied for its ability to bind to and inhibit certain targets, which may lead to the development of new drugs. In industrial chemistry, (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide has been studied for its potential use as a catalyst in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide is not fully understood. However, it is believed that (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide binds to certain enzymes and receptors, resulting in the inhibition of their activity. This inhibition can lead to the inhibition of certain metabolic pathways and the disruption of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide are not fully understood. However, (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the inhibition of certain metabolic pathways and the disruption of cellular processes. In addition, (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide has been shown to have an anti-inflammatory effect, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its ability to bind to and inhibit certain targets. The main limitation of using (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide in laboratory experiments is its relatively low stability, which can lead to degradation of the compound over time.
Future Directions
Potential future directions for (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in biomedical research, drug discovery, and industrial chemistry. Additionally, further research into the synthesis of (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide and its stability could lead to the development of more efficient methods for its production and use.
Synthesis Methods
The synthesis of (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide involves the condensation of 3-nitrophenylacetic acid and 4-phenoxyphenylpropanoic acid. This reaction is catalyzed by a strong base, such as sodium hydroxide, and is carried out in an aqueous medium at a temperature of approximately 100°C. The reaction produces a white solid, which is then purified by recrystallization. The purified product is a white crystalline solid with a melting point of approximately 80°C.
properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-21(14-9-16-5-4-6-18(15-16)23(25)26)22-17-10-12-20(13-11-17)27-19-7-2-1-3-8-19/h1-15H,(H,22,24)/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXQMCQSHFJTQU-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide |
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